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Compound of Interest

Compound Name: Arazide

Cat. No.: B1197347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Arazide, also known by its chemical name 2'-Azido-2'-deoxy-beta-D-arabinofuranosyladenine,

is a synthetic purine nucleoside analogue with demonstrated antineoplastic and potential

antiviral properties. Structurally similar to deoxyadenosine, Arazide's key feature is an azido

group at the 2' position of the arabinofuranosyl ring. This modification is central to its biological

activity, which primarily stems from its potent inhibition of DNA synthesis. This technical guide

provides a comprehensive overview of the chemical structure, properties, mechanism of action,

and relevant experimental methodologies associated with Arazide.

Chemical Structure and Properties
Arazide is a white crystalline solid. Its chemical structure is characterized by an adenine base

linked to a 2'-azido-2'-deoxy-arabinofuranose sugar moiety.

Table 1: Chemical and Physical Properties of Arazide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1197347?utm_src=pdf-interest
https://www.benchchem.com/product/b1197347?utm_src=pdf-body
https://www.benchchem.com/product/b1197347?utm_src=pdf-body
https://www.benchchem.com/product/b1197347?utm_src=pdf-body
https://www.benchchem.com/product/b1197347?utm_src=pdf-body
https://www.benchchem.com/product/b1197347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

(2R,3S,4S,5R)-5-(6-

aminopurin-9-yl)-4-azido-2-

(hydroxymethyl)oxolan-3-ol

PubChem

Synonyms

2'-Azido-2'-deoxy-beta-D-

arabinofuranosyladenine, NSC

350378

PubChem

Molecular Formula C₁₀H₁₂N₈O₃ PubChem

Molecular Weight 292.25 g/mol PubChem

CAS Number 69370-82-7 PubChem

Appearance White crystalline solid
Inferred from similar

compounds

Melting Point Not reported

Boiling Point Not reported

Solubility

Soluble in polar organic

solvents, insoluble in water

(qualitative)

Inferred from similar

compounds

pKa Not reported

LogP -0.2 (Computed) PubChem

Mechanism of Action: Inhibition of DNA Synthesis
Arazide exerts its biological effects as a prodrug. Upon cellular uptake, it is phosphorylated to

its active form, Arazide 5'-triphosphate (Arazide-TP). Arazide-TP then acts as a competitive

inhibitor of deoxyadenosine triphosphate (dATP) for the active site of DNA polymerase alpha.[1]

[2] This inhibition halts the process of DNA replication, leading to cell cycle arrest and apoptosis

in rapidly dividing cells, which accounts for its antineoplastic activity.[1][2] The azido group at

the 2' position is crucial for this inhibitory activity.
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The mechanism of action of Arazide is analogous to that of other nucleoside analogues, such

as the anti-HIV drug Azidothymidine (AZT), which also acts as a chain terminator in DNA

synthesis. In the context of retroviruses, the triphosphate form of such analogues can inhibit

the viral reverse transcriptase, an enzyme essential for the virus to replicate its genetic

material.[3][4]
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Arazide's Mechanism of Action.
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Biological Activity
Arazide has demonstrated significant inhibitory effects on DNA synthesis in neoplastic cells,

particularly in L1210 leukemia cells.[1][2] Its triphosphate form, Arazide-TP, is a more potent

inhibitor of DNA polymerase alpha than the triphosphate of a related compound, araA

(Vidarabine).[1][2] While its primary characterization has been in the context of cancer, its

mechanism of action suggests potential as a broad-spectrum antiviral agent, particularly

against retroviruses that rely on reverse transcriptase for replication.

Table 2: Biological Activity of Arazide

Activity Target Cell Line Effect Reference

Antineoplastic
DNA Polymerase

α
L1210 Leukemia

Inhibition of DNA

synthesis
[1][2]

Antiviral

(potential)

Reverse

Transcriptase
Retroviruses

Inhibition of

reverse

transcription

(inferred)

[3][4]

Experimental Protocols
Synthesis of Arazide (General Approach)
While a specific, detailed protocol for the synthesis of Arazide is not readily available in the

provided search results, a general synthetic route can be inferred from the synthesis of similar

2'-azido-2'-deoxy-nucleosides. The synthesis typically starts from a readily available

nucleoside, such as uridine.

General Steps:

Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of the starting nucleoside are

protected to ensure selective reaction at the 2'-position.

Activation of the 2'-Hydroxyl Group: The 2'-hydroxyl group is converted into a good leaving

group, often by triflation.
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Azide Substitution: The activated 2'-position undergoes nucleophilic substitution with an

azide salt (e.g., lithium azide) via an SN2 reaction. This step introduces the azido group with

an inversion of stereochemistry.

Deprotection: The protecting groups on the 3'- and 5'-hydroxyls are removed to yield the final

2'-azido-2'-deoxy-nucleoside.

Base Conversion (if necessary): If the starting material is not adenine-based, further steps

are required to convert the pyrimidine base to the desired purine base.
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3' and 5' -OH groups

Activation of 2'-OH
(e.g., Triflation)

Nucleophilic Substitution
with Azide (SN2)
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General Synthetic Workflow for Arazide.
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In Vitro DNA Polymerase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of Arazide-TP on DNA

polymerase alpha activity.

Materials:

Purified DNA polymerase alpha

Activated DNA template-primer (e.g., calf thymus DNA)

Deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

[³H]-dATP (radiolabeled)

Arazide-TP (test inhibitor)

Assay buffer (containing Mg²⁺, buffer salts, and dithiothreitol)

Trichloroacetic acid (TCA)

Glass fiber filters

Scintillation fluid and counter

Procedure:

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer,

activated DNA, dCTP, dGTP, dTTP, and [³H]-dATP.

Inhibitor Addition: Add varying concentrations of Arazide-TP to the reaction tubes. Include a

control with no inhibitor.

Enzyme Addition: Initiate the reaction by adding a known amount of purified DNA

polymerase alpha to each tube.

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

Reaction Termination: Stop the reaction by adding cold TCA.
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Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA on ice.

Collect the precipitate by filtering the mixture through glass fiber filters.

Washing: Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dATP.

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a

scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each Arazide-TP concentration

compared to the control. Determine the IC₅₀ value by plotting the inhibition percentage

against the inhibitor concentration.
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Add DNA Polymerase α
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Workflow for DNA Polymerase Inhibition Assay.

Conclusion
Arazide is a potent nucleoside analogue that functions as a DNA synthesis inhibitor through

the competitive inhibition of DNA polymerase alpha by its triphosphate metabolite. This

mechanism underlies its established antineoplastic activity and suggests its potential as an

antiviral agent. Further research to determine its full spectrum of biological activity, detailed

pharmacokinetic and pharmacodynamic profiles, and to optimize its synthesis is warranted to

fully explore its therapeutic potential. The experimental protocols and workflows outlined in this

guide provide a foundation for researchers and drug development professionals to further

investigate this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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